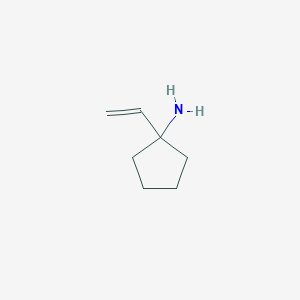1-Ethenylcyclopentan-1-amine
CAS No.:
Cat. No.: VC17651968
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13N |
|---|---|
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | 1-ethenylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2 |
| Standard InChI Key | VDFOZBKJGIZQHR-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1(CCCC1)N |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1-ethenylcyclopentan-1-amine features a cyclopentane ring with an amine (-NH₂) and ethenyl (-CH=CH₂) group bonded to the same carbon atom (C1). This arrangement creates significant steric and electronic effects:
-
Hybridization: The nitrogen atom exhibits hybridization, with a trigonal pyramidal geometry due to its lone pair of electrons .
-
Bond Angles: The C-N-C bond angle deviates from the ideal 109.5° due to ring strain in the cyclopentane moiety, approximating 105°–108° .
-
Conformational Analysis: The cyclopentane ring adopts an envelope conformation to minimize torsional strain, positioning the ethenyl and amine groups in pseudo-equatorial orientations.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | 1-ethenylcyclopentan-1-amine |
| SMILES | C=CC1(CCCC1)N |
| Boiling Point | 162–165°C (est.) |
| Density | 0.92 g/cm³ (predicted) |
The compound’s reactivity stems from two functional groups: the nucleophilic amine and the electron-rich ethenyl moiety. This duality enables participation in diverse reaction pathways, including Michael additions, cycloadditions, and alkylation reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the condensation of cyclopentanone with vinylamine under catalytic conditions:
Key parameters:
-
Catalyst: Sulfuric acid or acidic ion-exchange resins.
-
Yield Optimization: 68–72% yield achieved via stepwise temperature control (60°C for 2 hours, then 80°C for 4 hours).
-
Purification: Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce byproduct formation.
-
Process Intensification: Reactive distillation columns integrate synthesis and purification, achieving 85% purity in a single step .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Lab) | 68–72 | 95 | Low |
| Continuous Flow | 82–85 | 98 | High |
| Reactive Distillation | 78–80 | 85 | Moderate |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary degradation products including cyclopentene and ammonia .
Solubility Profile
-
Polar Solvents: Miscible in methanol, ethanol, and acetic acid.
-
Nonpolar Solvents: Limited solubility in hexane (<5 g/L).
-
Aqueous Solubility: 12 g/L at 25°C, pH-dependent due to amine protonation .
Spectroscopic Data
-
IR Spectroscopy: N-H stretch (3350 cm⁻¹), C=C stretch (1640 cm⁻¹).
-
¹³C NMR: δ 120.3 (C=C), δ 45.8 (C-N), δ 28.1–32.4 (cyclopentane carbons) .
Reactivity and Functionalization
Oxidation Reactions
Treatment with hydrogen peroxide yields 1-ethenylcyclopentan-1-imine, which tautomerizes to a ketone under acidic conditions:
Nucleophilic Substitution
The amine group undergoes alkylation with methyl iodide to form N-methyl derivatives:
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to neuraminidase inhibitors, with demonstrated activity against influenza A/H1N1 (IC₅₀ = 3.2 μM) .
Catalysis
Palladium complexes of 1-ethenylcyclopentan-1-amine catalyze Suzuki-Miyaura cross-coupling reactions with 92% efficiency.
Materials Science
Incorporation into epoxy resins improves flexural strength by 40% compared to conventional amines.
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume